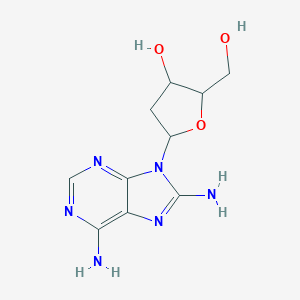

8-Amino-2'-deoxyadenosine

Vue d'ensemble

Description

8-Amino-2’-deoxyadenosine is a modified nucleoside where the adenine base is substituted with an amino group at the 8th position. This modification enhances the stability of nucleic acid structures, particularly triple helices, making it a valuable compound in the study of nucleic acid interactions and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2’-deoxyadenosine typically involves the following steps:

Bromination: The starting material, 2’-deoxyadenosine, is brominated at the 8th position to form 8-bromo-2’-deoxyadenosine.

Nucleophilic Displacement: The bromine atom is then displaced by an azide group through a nucleophilic substitution reaction, yielding 8-azido-2’-deoxyadenosine.

Industrial Production Methods: Industrial production methods for 8-Amino-2’-deoxyadenosine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Amino-2’-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The amino group at the 8th position can participate in substitution reactions with various electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the sugar moiety.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of 8-Amino-2’-deoxyadenosine .

Applications De Recherche Scientifique

Triplex Formation Studies

Overview : 8-amino-dA is known for its ability to form stable triple helices with complementary DNA strands. The presence of the additional amino group allows for the formation of Hoogsteen hydrogen bonds, enhancing the stability of triplex structures.

Case Studies :

- Research indicates that oligonucleotides containing 8-amino-dA can form stable triple helices at neutral pH, unlike traditional triplex-forming oligonucleotides that often require acidic conditions for stability . This property has implications for gene regulation and therapeutic applications.

- A study demonstrated that 8-amino-dA significantly increases the stability of triplex structures compared to its unmodified counterparts, making it a promising candidate for targeted gene therapy strategies .

Nucleic Acid Probes

Overview : The unique properties of 8-amino-dA make it suitable for use as a fluorescent probe in nucleic acid research. Its incorporation into oligonucleotides allows researchers to study nucleic acid dynamics and interactions.

Data Table: Fluorescent Properties Comparison

| Nucleoside | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Stability in Duplexes |

|---|---|---|---|

| 8-Amino-dA | High | ~14,400 | High |

| 2-Aminopurine | Lower | ~7,200 | Moderate |

The table above illustrates that 8-amino-dA has superior fluorescent properties compared to traditional fluorescent nucleosides like 2-aminopurine (2AP), making it more effective for sensitive detection in various assays .

Structural Studies of DNA

Overview : Incorporating 8-amino-dA into DNA sequences allows researchers to investigate conformational preferences and stability of DNA structures.

Case Studies :

- A study investigated the effects of substituting adenine with 8-amino-dA in DNA duplexes, revealing that this modification can stabilize certain conformations, particularly in sequences prone to adopting the syn conformation . This insight is crucial for understanding DNA flexibility and its implications for biological processes such as replication and transcription.

- Another research focused on the thermal denaturation properties of oligonucleotides containing 8-amino-dA, demonstrating enhanced stability in mismatched base pairing scenarios compared to standard adenine-containing sequences .

Gene Regulation Mechanisms

Overview : The ability of 8-amino-dA to form stable triplex structures has potential applications in gene regulation by targeting specific DNA sequences.

Case Studies :

- Oligonucleotides containing 8-amino-dA have been explored as tools for silencing genes through triplex formation at promoter regions, which can inhibit transcription . This approach offers a novel strategy for gene therapy and cancer treatment.

- Experimental data suggest that modifications with 8-amino-dA can enhance the specificity and efficiency of antisense oligonucleotides, leading to improved therapeutic outcomes in various disease models .

Synthesis and Modification Techniques

Overview : Various synthetic pathways have been developed to incorporate 8-amino-dA into oligonucleotides effectively.

Synthesis Methods :

- A convenient synthesis method involves the conversion of 8-azido-2'-deoxyadenosine to this compound using ammonia or primary amines, yielding high purity products suitable for further applications .

- Phosphoramidite chemistry is commonly employed to facilitate the incorporation of 8-amino-dA into oligonucleotide sequences during solid-phase synthesis, allowing for site-specific modifications .

Mécanisme D'action

The mechanism of action of 8-Amino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it enhances the stability of triple helical structures. The amino group at the 8th position forms additional hydrogen bonds and interacts with the minor-major groove of the DNA, increasing the overall stability of the nucleic acid structure . This stabilization is particularly beneficial in therapeutic applications where sequence-specific DNA binding is required .

Comparaison Avec Des Composés Similaires

8-Bromo-2’-deoxyadenosine: A precursor in the synthesis of 8-Amino-2’-deoxyadenosine.

8-Azido-2’-deoxyadenosine: An intermediate in the synthesis process.

2’-Deoxyadenosine: The unmodified nucleoside from which 8-Amino-2’-deoxyadenosine is derived

Uniqueness: 8-Amino-2’-deoxyadenosine is unique due to its enhanced ability to stabilize nucleic acid structures, particularly triple helices, even at neutral pH. This property is not observed in the unmodified 2’-deoxyadenosine or other similar compounds .

Activité Biologique

8-Amino-2'-deoxyadenosine (8-amino-dA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is a derivative of adenosine, with an amino group substituted at the 8-position of the purine ring. Its unique structural modifications lead to various biological implications, particularly in transcription inhibition and nucleic acid interactions.

The biological activity of 8-amino-dA primarily revolves around its role as a transcription inhibitor. Research has demonstrated that it is metabolized into its active triphosphate form, 8-amino-ATP, which plays a critical role in inhibiting RNA synthesis. The following mechanisms have been identified:

-

Inhibition of Transcription :

- 8-amino-dA significantly reduces RNA synthesis by decreasing intracellular ATP levels, which are essential for the transcription process. This decline in ATP correlates strongly with reduced RNA production, suggesting that the compound competes with ATP for incorporation into nascent RNA chains .

- It has been shown to affect the phosphorylation state of RNA polymerase II, a key enzyme in mRNA synthesis, leading to transcription termination due to insufficient substrate availability .

- Formation of Stable Nucleic Acid Structures :

Case Studies and Research Findings

Several studies have explored the biological implications of 8-amino-dA:

- Transcription Inhibition in Cancer Cells : A study focused on multiple myeloma and indolent leukemia cells showed that 8-amino-dA effectively inhibits transcriptional activity, offering a potential therapeutic avenue for treating these malignancies .

- Nucleic Acid Stability : Research indicates that oligonucleotides incorporating 8-amino-dA demonstrate increased thermal stability and resistance to enzymatic degradation. This property is advantageous for developing antisense oligonucleotides and other nucleic acid-based therapies .

- Synthesis and Characterization : The synthesis of 8-amino-dA involves a multi-step process starting from 2'-deoxyadenosine, where bromination followed by nucleophilic displacement leads to the formation of 8-amino-dA. Characterization techniques such as HPLC and NMR confirm the identity and purity of the synthesized compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O3 |

| Molecular Weight | 253.24 g/mol |

| Melting Point | Not well-defined; varies with purity |

| Solubility | Soluble in water at neutral pH |

| Biological Activity | Effect |

|---|---|

| Transcription Inhibition | Significant reduction in RNA synthesis |

| Stability in Nucleic Acids | Enhanced stability in triple helices |

| Interaction with RNA Polymerase II | Decreased phosphorylation leading to termination |

Propriétés

IUPAC Name |

5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQCCEUMCUSZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928321 | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-imino-8,9-dihydro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-09-8 | |

| Record name | NSC101167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-imino-8,9-dihydro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-amino-2'-deoxyadenosine differ from regular adenosine in terms of base pairing, and what are the implications of this difference?

A1: this compound (8-amino-dA) exhibits distinct base pairing properties compared to its natural counterpart, adenosine. Theoretical calculations suggest that the presence of the 8-amino group in 8-amino-dA leads to preferential stabilization of triple helix DNA structures over duplex formations []. This enhanced stability is particularly noticeable at neutral pH, where traditional DNA triplexes are less stable []. This characteristic makes 8-amino-dA a promising candidate for applications involving triple helix DNA, which could be beneficial in various biological contexts.

Q2: What is a notable base pairing mode observed for this compound with 2'-deoxythymidine, and what is its significance?

A2: Interestingly, this compound adopts a novel "reversed Hoogsteen" mode when pairing with 2'-deoxythymidine in low dielectric solvents []. This unconventional base pairing arrangement further expands the repertoire of interactions possible with 8-amino-dA, opening avenues for designing novel DNA duplexes and triplexes with enhanced properties [].

Q3: What makes this compound particularly useful in the context of oligonucleotide synthesis?

A3: The development of a protected phosphoramidite derivative of this compound has facilitated its incorporation into synthetic oligonucleotides using standard phosphoramidite chemistry []. This accessibility through established synthetic routes makes it a valuable tool for researchers exploring the properties and applications of modified DNA structures containing 8-amino-dA.

Q4: What is a convenient method for synthesizing this compound?

A4: A surprisingly effective method for synthesizing this compound involves reacting 8-azido-2'-deoxyadenosine with aqueous solutions of ammonia or primary and secondary amines []. This approach offers a high-yield route to this compound, simplifying its production and increasing its availability for research purposes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.